![molecular formula C11H16BrNO B1445239 1-(3-Bromo-4-propoxyphenyl)-ethylamine CAS No. 1344343-86-7](/img/structure/B1445239.png)
1-(3-Bromo-4-propoxyphenyl)-ethylamine
Overview
Description
1-(3-Bromo-4-propoxyphenyl)-ethylamine, also referred to as BPEA, is an organic compound containing an amine group, a phenyl group, and a bromine atom. It is a colorless liquid with a boiling point of 158°C and a melting point of -9°C. BPEA has been studied for its potential applications in a variety of scientific fields, including organic synthesis, pharmacology, and biochemistry.
Scientific Research Applications
Chiral Auxiliary Applications
- Chiral Auxiliary in Diastereoselective Alkylation : 1-(2,5-dimethoxyphenyl)ethylamine, a compound similar in structure to 1-(3-Bromo-4-propoxyphenyl)-ethylamine, has been used as an effective chiral auxiliary. It facilitated diastereoselective alkylation of aldimines, with an easy synthesis and resolution process (Kohara, Hashimoto, & Saigo, 1999).
Chemical Synthesis and Binding
- Ring Contraction in Chemical Synthesis : The reaction of 1,3-bis(5-bromopentyl)alloxazine with ethylamine led to a ring contraction, demonstrating a potential application in chemical synthesis (Semenov, Giniyatullin, Sharafutdinova, & Reznik, 2010).
- Synthesis of Enantiomerically Pure Compounds : The reaction of 3-substituted (Z)-2-(bromomethyl)propenoates with (S)-1-(4-methoxyphenyl)ethylamine produced enantiomerically pure aza-Morita–Baylis–Hillman adducts (Martelli, Orena, & Rinaldi, 2011).
- Binding Characteristics in SPECT Imaging Agents : Ethylamine derivatives, structurally related to 1-(3-Bromo-4-propoxyphenyl)-ethylamine, were evaluated for their capacity to label sigma 1 and sigma 2 subtypes, indicating potential in SPECT imaging (He et al., 1993).
Electrochemistry
- Electrochemical Reduction Studies : The electrochemical reduction of certain bromo-propargyloxy esters at vitreous carbon cathodes in dimethylformamide has been studied, showcasing the utility of similar compounds in electrochemical processes (Esteves et al., 2003).
Biological Activities
- Anti-inflammatory and Analgesic Activities : A study synthesized novel chalcones and their derivatives, including a compound structurally related to 1-(3-Bromo-4-propoxyphenyl)-ethylamine, showing significant anti-inflammatory, analgesic, and antibacterial activities (Ashalatha, Narayana, & Vijaya Raj, 2009).
Structural and Spectroscopic Studies
- Structural and Chemical Property Analysis : Detailed spectroscopic, DFT studies, and molecular docking of a bromo-based thiophen chalcone derivative were conducted, demonstrating the compound's potential in pharmaceutical applications (Ramesh et al., 2020).
properties
IUPAC Name |
1-(3-bromo-4-propoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8H,3,6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVYWZFFGHTYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-propoxy-phenyl)-ethylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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